17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Description
17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with a hydroxyl group at position 17 and ketone groups at positions 3 and 11. The molecule also features methyl substituents at positions 10 and 13, contributing to its hydrophobic character.
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups, leading to different hydroxyl derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of catalysts.
Major Products
Scientific Research Applications
17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its role in regulating androgen receptors and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
The compound exerts its effects primarily by binding to androgen receptors, which are involved in the development and maintenance of masculine characteristics. It acts as an agonist, stimulating the receptor and initiating a cascade of molecular events that regulate gene expression and cellular function . Additionally, it may interact with other receptors, such as progesterone and glucocorticoid receptors, influencing various physiological processes .
Comparison with Similar Compounds
4-Hydroxyandrost-4-ene-3,17-dione (4-OHA)
- Structure : (8R,9S,10R,13S,14S)-4-Hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .
- Key Differences :
- Hydroxyl group at position 4 vs. 17 in the target compound.
- Ketone groups at positions 3 and 17 vs. 3 and 11.
- Properties: Molecular formula: C₁₉H₂₆O₃; molecular weight: 302.41 g/mol. Known as an aromatase inhibitor, highlighting the impact of hydroxyl positioning on enzymatic activity .
(8R,9S,10R,13R,14S)-10,13-Dimethyl-3,17-dione Derivative
- Structure : Ketones at positions 3 and 17, lacking the 17-hydroxyl group .
- Key Differences :
- Absence of hydroxyl group at position 16.
- Ketone at position 17 instead of 11.
- Properties :
Substituent Modifications and Pharmacological Implications
Prednisone (Glucocorticoid Analog)
6-Hydroxyandrostenedione
- Structure : (6S,8R,9S,10R,13S,14S)-6-Hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .
- Key Differences :
- Hydroxyl at position 6 vs. 17.
- Ketone at position 17 instead of 11.
- Properties :
Structural and Functional Analysis
Table: Comparative Overview of Key Compounds
Impact of Functional Groups on Bioactivity
- Ketone Placement : The 3,11-dione configuration in the target compound vs. 3,17-dione in analogs could influence metabolic stability, as ketones at position 11 are less prone to enzymatic reduction .
- Methyl Groups : The 10,13-dimethyl substituents common across analogs contribute to hydrophobic interactions, affecting membrane permeability and binding pocket compatibility .
Biological Activity
17-Hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H32O2
- Molecular Weight : 320.48 g/mol
- IUPAC Name : 17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
- CAS Number : 1235-97-8
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It exhibits both androgenic and anabolic properties:
- Androgen Receptor Activation : The compound binds to androgen receptors (AR), leading to the transcription of genes involved in muscle growth and development.
- Anabolic Effects : It promotes nitrogen retention and increases protein synthesis in muscle tissues.
Biological Activities
The compound has been studied for various biological activities:
- Anti-inflammatory Activity : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Effects : Preliminary studies suggest potential antitumor properties through the modulation of cell proliferation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Androgenic Effects | Enhanced muscle mass in animal models | |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |
| Antitumor | Inhibition of tumor growth in vitro |
Case Study 1: Muscle Growth in Animal Models
A study conducted on male rats demonstrated that administration of the compound resulted in a significant increase in lean body mass compared to control groups. The mechanism was attributed to enhanced protein synthesis and reduced catabolism during recovery periods post-exercise.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly lowered serum levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
Potential Therapeutic Applications
Given its biological activities and mechanisms of action:
- Muscle Wasting Disorders : The compound could be beneficial in treating conditions like cachexia or sarcopenia.
- Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic avenues for conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : Further research into its antitumor effects could lead to novel cancer treatments.
Q & A
Basic Research Question
- FT-IR : Identify carbonyl stretches (C=O at 1700–1750 cm) and hydroxyl vibrations (broad ~3400 cm) .
- -NMR : Detect deshielded protons near ketones (δ 2.5–3.0 ppm) and methyl groups (δ 0.8–1.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <3 ppm error using ESI+ mode .
What challenges arise in regioselective functionalization at C-17, and how are they addressed?
Advanced Research Question
The C-17 position is sterically hindered due to adjacent methyl groups. Solutions include:
- Directed C–H activation : Use Pd(II) catalysts with bidentate directing groups (e.g., 8-aminoquinoline) to target C-17 .
- Protecting groups : Temporarily mask the C-3 ketone with tert-butyldimethylsilyl (TBS) ethers to reduce interference .
What in vitro assays are recommended for preliminary biological activity assessment?
Basic Research Question
- Receptor binding : Radioligand assays (e.g., for steroid receptors) using -labeled derivatives .
- Enzyme inhibition : Test 3,11-dione’s effect on 17β-hydroxysteroid dehydrogenase (17β-HSD) activity via spectrophotometric NAD+/NADH monitoring .
How do steric/electronic factors influence reactivity in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
